molecular formula C7H10N2O B1354662 5-Methoxy-4-methylpyridin-3-amine CAS No. 77903-28-7

5-Methoxy-4-methylpyridin-3-amine

Cat. No. B1354662
CAS RN: 77903-28-7
M. Wt: 138.17 g/mol
InChI Key: ISYJOJQQEHYXFT-UHFFFAOYSA-N
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Patent
US07462600B2

Procedure details

To 5-methoxy-4-methyl-N-(diphenylmethylene)pyridine-3-amine (0.7g) in a single neck round bottle flask, was added 14 ml of 1N HCl/THF (1:1) and the resulting mixture heated at 55° C. for 1 h. The reaction was basified with 1N NaOH to pH9, extracted with DCM, dried over Na2SO4, and concentrated to dryness under vacuum affording 5-methoxy-4-methyl-pyridin-3-ylamine. MS (ESI+) for m/z 139 [M+H]+.
Name
5-methoxy-4-methyl-N-(diphenylmethylene)pyridine-3-amine
Quantity
0.7 g
Type
reactant
Reaction Step One
Name
HCl THF
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([CH3:23])=[C:5]([N:9]=C(C2C=CC=CC=2)C2C=CC=CC=2)[CH:6]=[N:7][CH:8]=1.Cl.C1COCC1.[OH-].[Na+]>>[CH3:1][O:2][C:3]1[C:4]([CH3:23])=[C:5]([NH2:9])[CH:6]=[N:7][CH:8]=1 |f:1.2,3.4|

Inputs

Step One
Name
5-methoxy-4-methyl-N-(diphenylmethylene)pyridine-3-amine
Quantity
0.7 g
Type
reactant
Smiles
COC=1C(=C(C=NC1)N=C(C1=CC=CC=C1)C1=CC=CC=C1)C
Name
HCl THF
Quantity
14 mL
Type
reactant
Smiles
Cl.C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
55 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness under vacuum

Outcomes

Product
Name
Type
product
Smiles
COC=1C(=C(C=NC1)N)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.